Importazole

Übersicht

Beschreibung

Importazole is a 2,4-diaminoquinazoline compound identified as a selective inhibitor of the nuclear transport receptor importin-β (KPNB1) through a high-throughput FRET-based screen of 137,284 compounds . It disrupts the interaction between RanGTP and importin-β, thereby inhibiting nuclear import processes critical for mitotic spindle assembly, cargo release, and cell cycle regulation . This compound exhibits reversible inhibition, with an IC50 of ~15 µM in NFAT-GFP nuclear import assays, and induces apoptosis in RAN-expressing cancer cells, such as glioblastoma (GBM) and prostate cancer models, while sparing normal astrocytes . Its mechanism involves binding to importin-β, causing conformational changes that impair cargo release without destabilizing the RanGTP/importin-β complex .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Importazol wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines 2,4-Diaminochinazolin-Kerns beinhalten. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

- Bildung des Chinazolinrings.

- Einführung von Aminogruppen an den Positionen 2 und 4.

- Abschließende Modifikationen zur Erzielung der gewünschten chemischen Struktur .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für Importazol nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen Standardprotokollen der organischen Chemie, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird in der Regel als lyophilisiertes Pulver geliefert und kann in Dimethylsulfoxid (DMSO) rekonstituiert werden, um in verschiedenen Anwendungen eingesetzt zu werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Importazol durchläuft während seiner Synthese hauptsächlich Substitutionsreaktionen. Es ist so konzipiert, dass es unter physiologischen Bedingungen stabil ist, was es für biologische Studien geeignet macht.

Häufige Reagenzien und Bedingungen:

Reagenzien: Häufige Reagenzien, die bei der Synthese von Importazol verwendet werden, sind Amine, Aldehyde und verschiedene Katalysatoren.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Importazol selbst, das durch seine 2,4-Diaminochinazolin-Struktur gekennzeichnet ist. Die Verbindung wird gereinigt, um für Forschungszwecke ein hohes Reinheitsniveau (>97%) zu erreichen .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Importazole has demonstrated significant antiviral properties, particularly against rotaviruses. Research has shown that it can inhibit the replication of rotavirus by targeting host factors essential for viral replication.

Case Study: Antirotaviral Activity

- Objective: Assess the therapeutic potential of this compound against rotaviruses.

- Methods: In vitro and in vivo studies measured viral protein expression, viroplasm formation, and virus yield.

- Results:

- This compound treatment resulted in decreased synthesis of viral proteins and reduced infectious virus particle production.

- In vivo studies in mice showed diminished viral shedding and restoration of intestinal villi after treatment with this compound at non-toxic doses.

This study highlights the potential of this compound as an adjunct therapy for rotavirus infections, especially in resource-limited settings where conventional treatments may be inadequate .

Cancer Research

This compound has been identified as a valuable tool in cancer research due to its ability to inhibit importin-β, which is often upregulated in cancer cells.

Case Study: Enhancing Anticancer Therapy

- Objective: Investigate the effects of this compound on TRAIL-resistant cancer cells.

- Methods: HeLa cells were treated with this compound and combined with agonistic anti-human DR5 antibodies.

- Results:

- This compound treatment sensitized cancer cells to TRAIL-induced apoptosis.

- The combination therapy led to significant tumor regression in mouse models.

These findings suggest that this compound can enhance the efficacy of existing cancer therapies by targeting nuclear transport mechanisms critical for tumor survival .

Cell Biology Research

This compound's specificity for the RanGTP/importin-β pathway makes it a powerful tool for studying cellular processes such as mitosis and nuclear transport.

Case Study: Mitotic Defects Induced by this compound

- Objective: Analyze the role of the RanGTP/importin-β pathway during mitosis using this compound.

- Methods: Live-cell imaging was conducted on HeLa cells treated with this compound to observe spindle positioning and assembly.

- Results:

- This compound treatment resulted in significant defects in spindle assembly and chromosome congression.

- The study provided insights into the dynamics of mitotic spindles and revealed novel roles for the RanGTP pathway during cell division.

This application underscores this compound's utility as a research tool for dissecting complex cellular mechanisms .

Mechanistic Insights into Nuclear Transport

This compound has been instrumental in elucidating the mechanisms underlying nuclear transport processes.

Case Study: Inhibition of Nuclear Import

- Objective: Determine how this compound affects nuclear import mechanisms.

- Methods: Experiments were conducted using GFP-NLS reporters to track nuclear import dynamics.

- Results:

- This compound was shown to specifically block importin-β-mediated nuclear import without affecting other transport pathways.

- The drug's effects were reversible, allowing researchers to study the dynamics of protein shuttling between the nucleus and cytoplasm.

These findings highlight this compound's potential as a tool for investigating nuclear transport pathways across various biological contexts .

Data Summary Table

| Application Area | Case Study Focus | Key Findings |

|---|---|---|

| Antiviral Research | Antirotaviral activity against rotaviruses | Reduced viral protein synthesis; restoration of intestinal health in mice |

| Cancer Therapy | Enhancing TRAIL therapy | Sensitization of resistant cancer cells; significant tumor regression |

| Cell Biology | Mitotic defects induced by this compound | Disruption of spindle assembly; insights into mitotic mechanisms |

| Nuclear Transport | Mechanistic insights into nuclear import | Specific inhibition of importin-β; reversible effects on protein shuttling |

Wirkmechanismus

Importazole exerts its effects by specifically inhibiting the function of importin-β. It alters the interaction between RanGTP and importin-β, preventing the nuclear import of proteins that rely on this pathway. This inhibition leads to defects in spindle assembly, chromosome congression, and other mitotic processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Mechanistic Differences

Table 1: Comparative Analysis of Importazole and Other Importin-β/KPNB1 Inhibitors

Functional and Pharmacological Comparisons

Potency and Selectivity: this compound exhibits moderate potency (IC50 ~15 µM) compared to DD1-Br, a next-generation inhibitor with nanomolar efficacy . Unlike IVM, which broadly inhibits IMPα/β by disrupting NLS recognition, this compound selectively targets the RanGTP/importin-β interaction without affecting IMPα .

In contrast, IVM destabilizes IMPα/NLS complexes, making it less specific for mitotic studies .

DD1-Br overcomes these limitations, showing oral bioavailability and efficacy in castration-resistant prostate cancer (CRPC) xenografts .

Cellular Effects :

- This compound induces apoptosis in RAN-positive GBM cells (e.g., A172) via caspase-3/7 activation but has minimal cytotoxicity in RAN-negative cells or astrocytes .

- Compound 3016, a structural analog, fails to inhibit FRET or nuclear import, highlighting this compound’s unique conformational disruption mechanism .

Research and Clinical Implications

- Advantages of this compound :

- Limitations: Moderate potency restricts use to high-concentration in vitro models. Limited brain pharmacokinetics data hinder application in CNS cancers like GBM .

- Emerging Alternatives :

- DD1-Br and covalent inhibitors like Goyazensolide offer improved efficacy and specificity, positioning them as superior candidates for therapeutic development .

Biologische Aktivität

Importazole is a small molecule that acts as an inhibitor of importin-β, a crucial transport receptor involved in the nuclear import of proteins. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound specifically inhibits importin-β-mediated nuclear import without affecting other transport pathways. It binds to importin-β, disrupting its interaction with RanGTP, which is essential for the nuclear import of proteins containing a classical nuclear localization signal (NLS). This inhibition has been demonstrated in various cell types, including HeLa cells and Xenopus egg extracts.

Key Findings:

- Binding Affinity : this compound binds to importin-β with an IC50 value of approximately 15 µM for inhibiting NFAT-GFP import in HeLa cells .

- Reversibility : The effects of this compound are reversible. Upon washout, normal nuclear import resumes without requiring new protein synthesis .

- Specificity : this compound does not affect CRM1-mediated export, indicating its selective action on importin-β pathways .

Biological Effects

This compound's inhibition of nuclear import has significant implications for cellular functions, particularly in cancer biology.

Effects on Cell Proliferation

Studies have shown that this compound can reduce cell proliferation in cancer cell lines by interfering with the nuclear localization of key transcription factors such as NFAT and IRF1. For example:

- In cervical cancer cells, this compound treatment resulted in decreased expression levels of PD-L1, a protein associated with immune evasion in tumors .

- The compound has been shown to induce G2-M cell cycle arrest and trigger apoptosis in certain cancer cell lines .

Study 1: Impact on NFAT-GFP Dynamics

A study using NFAT-GFP as a reporter demonstrated that this compound effectively inhibits the nuclear accumulation of NFAT upon calcium signaling stimulation. Control cells exhibited robust nuclear localization after ionomycin treatment, while this compound-treated cells showed virtually no import .

Study 2: Radiation Response Modulation

In another study, this compound was found to reduce ionizing radiation-induced PD-L1 expression by modulating IRF1's nuclear import. This suggests a potential application for this compound in enhancing anti-tumor immunity by targeting the nuclear transport mechanisms involved in immune checkpoint regulation .

Comparative Analysis with Other Inhibitors

| Compound | Target | IC50 (µM) | Effect on Nuclear Import | Specificity |

|---|---|---|---|---|

| This compound | Importin-β | ~15 | Inhibits | High |

| Leptomycin B | CRM1 | ~0.5 | Inhibits | High |

| Ibetazol | Importin β1 | ~6 | Inhibits | Moderate |

Future Directions

The specificity and reversibility of this compound make it a valuable tool for studying the Ran/importin-β pathway in various biological contexts. Its potential therapeutic applications in cancer treatment warrant further investigation, particularly concerning its effects on tumor growth and immune modulation.

Eigenschaften

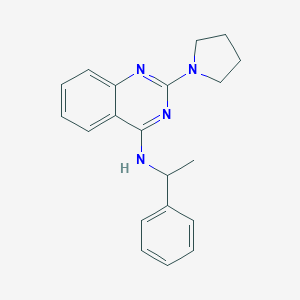

IUPAC Name |

N-(1-phenylethyl)-2-pyrrolidin-1-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-15(16-9-3-2-4-10-16)21-19-17-11-5-6-12-18(17)22-20(23-19)24-13-7-8-14-24/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGJEZIGDHFJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.